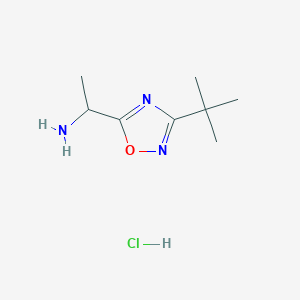

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H15N3O·HCl It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring. The resulting product is then treated with ethanamine to introduce the amine group, followed by hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) can be employed to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.

Applications De Recherche Scientifique

Chemistry: In chemistry, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel heterocyclic compounds.

Biology and Medicine: Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings that require stability and resistance to degradation.

Mécanisme D'action

The mechanism of action of 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group may form hydrogen bonds with active sites, enhancing the compound’s binding affinity.

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the biological context. In antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with DNA replication. In anticancer research, it may inhibit cell proliferation by targeting specific enzymes involved in cell cycle regulation .

Comparaison Avec Des Composés Similaires

- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

- N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, 1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and binding affinity in biological systems, potentially leading to different pharmacological profiles .

Activité Biologique

1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound classified under oxadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 169.224 g/mol. The compound features a tert-butyl group attached to an oxadiazole ring, which is significant for its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H15N3O |

| Molecular Weight | 169.224 g/mol |

| SMILES | CC(C1=NC(=NO1)C(C)(C)C)N |

| InChI | InChI=1S/C8H15N3O.ClH/c1-5(9)6-10-7(11-12-6)8(2,3)4;/h5H,9H2,1-4H3;1H |

| Purity | ≥95% |

Antimicrobial Activity

Oxadiazoles have been reported to display significant antimicrobial activity. The presence of the oxadiazole ring is crucial for interaction with microbial enzymes and cellular components. While specific data on this compound’s antimicrobial effects are sparse, related studies show that oxadiazole derivatives can inhibit bacterial growth effectively.

Example Findings:

In a study involving various oxadiazole derivatives:

- Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with biological targets through several mechanisms:

- Inhibition of Enzymatic Activity: Oxadiazoles may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways.

- Membrane Disruption: Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride?

The compound is commonly synthesized via 1,3-dipolar cycloaddition , a method validated for structurally related 1,2,4-oxadiazole derivatives. For example, Scheme 3 in describes a one-pot synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline using this route. Key steps include:

- Formation of the oxadiazole ring via cycloaddition between nitrile oxides and amidoximes.

- Isolation of the amine intermediate followed by HCl salt formation.

Optimize yields by controlling reaction temperature (80–100°C) and using anhydrous solvents .

Q. How can researchers confirm the structural identity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX program suite ( ) is widely used for small-molecule refinement. For example:

- Refinement with SHELXL provides accurate bond lengths/angles for the oxadiazole ring and tert-butyl group.

- Pair with spectroscopic data (e.g., H/C NMR) to cross-verify proton environments and carbon assignments .

Q. What analytical techniques are critical for purity assessment?

Use a combination of:

- HPLC-MS : To detect trace impurities (e.g., unreacted precursors).

- Elemental Analysis (EA) : Verify C, H, N, Cl content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvent content.

Reference standards from reputable suppliers (e.g., lists purity ≥95% for similar compounds) .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential HCl vapor release during salt formation.

- Store waste separately and dispose via certified hazardous waste services.

Monitor for acute toxicity (H303/H313/H333 hazards) and ensure emergency ventilation .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the 1,2,4-oxadiazole core in this compound?

The oxadiazole ring’s electron-deficient nature drives reactivity:

- Nucleophilic substitution : The 5-position is susceptible to attack by amines or thiols under basic conditions ().

- Reductive cleavage : LiAlH can reduce the oxadiazole to amidine derivatives, altering bioactivity.

Study kinetics via H NMR monitoring to track intermediate formation .

Q. How does this compound interact with biological targets like mitochondrial proteins?

highlights structurally related oxadiazoles as mitochondrial modulators . Design experiments to:

- Measure changes in mitochondrial membrane potential (JC-1 assay).

- Screen against protein targets (e.g., VDAC1) using SPR or ITC for binding affinity.

Compare results to known modulators (e.g., bevemipretide derivatives) to infer mechanisms .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies may arise from polymorphic forms or solvent impurities. To address:

- Perform dynamic light scattering (DLS) to characterize particle size in suspension.

- Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.

Cross-reference with solvent polarity indexes (e.g., logP from ) to optimize dissolution .

Q. What computational methods predict the compound’s stability under physiological conditions?

- DFT calculations : Model hydrolysis pathways of the oxadiazole ring at varying pH levels.

- Molecular dynamics (MD) : Simulate interactions with water molecules to predict degradation hotspots.

Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and LC-MS monitoring .

Q. What strategies improve the compound’s stability in aqueous buffers?

- Lyophilization : Prepare HCl salt forms to enhance shelf life ( ).

- Excipient screening : Test cyclodextrins or PEGs to inhibit hydrolysis.

- pH optimization : Maintain buffers at pH 4–6 to minimize oxadiazole ring opening .

Q. How is this compound applied in drug discovery pipelines?

Propriétés

IUPAC Name |

1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c1-5(9)6-10-7(11-12-6)8(2,3)4;/h5H,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVKQKKEACYYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.